molecular formula C19H25N3O4S B4145864 2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)acetamide

2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)acetamide

Cat. No.: B4145864
M. Wt: 391.5 g/mol
InChI Key: WKOMGJLURVTVMA-UHFFFAOYSA-N
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Description

2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)acetamide is a complex organic compound that features a morpholine ring, a naphthylsulfonyl group, and a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-methylmorpholine N-oxide.

    Reduction: The naphthylsulfonyl group can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and naphthylsulfonyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH~4~) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: N-methylmorpholine N-oxide.

    Reduction: Reduced naphthylsulfonyl derivatives.

    Substitution: Various substituted morpholine and naphthylsulfonyl derivatives.

Scientific Research Applications

2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-methylmorpholine: A simpler analog used as a base catalyst.

    Naphthylsulfonyl derivatives: Compounds with similar sulfonyl groups but different substituents.

    Glycinamide derivatives: Compounds with variations in the glycinamide backbone.

Uniqueness

2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)acetamide is unique due to its combination of a morpholine ring, naphthylsulfonyl group, and glycinamide backbone, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.

Properties

IUPAC Name

2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-21(15-19(23)20-8-9-22-10-12-26-13-11-22)27(24,25)18-7-6-16-4-2-3-5-17(16)14-18/h2-7,14H,8-13,15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOMGJLURVTVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCN1CCOCC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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